molecular formula C9H6BrNO B2739902 4-Bromoisoquinolin-8-ol CAS No. 1784957-23-8

4-Bromoisoquinolin-8-ol

Cat. No.: B2739902
CAS No.: 1784957-23-8
M. Wt: 224.057
InChI Key: GXOYPNNECSMYNC-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-8-ol is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the fourth position and a hydroxyl group at the eighth position on the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoisoquinolin-8-ol can be synthesized through several methods. One common method involves the bromination of isoquinolin-8-ol. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform .

Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This reaction is carried out using palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoquinolin-8-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted isoquinolines.

    Oxidation: Formation of isoquinolin-8-one derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

4-Bromoisoquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoisoquinolin-8-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Lacks the hydroxyl group at the eighth position.

    8-Bromoisoquinolin-4-ol: Has the bromine atom at the eighth position and hydroxyl group at the fourth position.

    Isoquinolin-8-ol: Lacks the bromine atom.

Uniqueness

4-Bromoisoquinolin-8-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromoisoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYPNNECSMYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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